Flavidulol B
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Overview
Description
Flavidulol B is an organic compound belonging to the class of tetralins, which are polycyclic aromatic compounds containing a tetralin moiety. This moiety consists of a benzene ring fused to a cyclohexane ring. This compound has been detected in various mushrooms, including common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flavidulol B involves the cleavage of its 10-membered ring between carbon atoms 4 and 5, resulting in two terminal double bonds. These bonds are then connected between carbon atoms 2 and 7
Industrial Production Methods: There is limited information on the industrial production methods of this compound. Given its presence in mushrooms, it is likely that extraction from natural sources is a common method of obtaining this compound.
Chemical Reactions Analysis
Common Reagents and Conditions: Common reagents for the reactions involving Flavidulol B include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Flavidulol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its presence in mushrooms suggests potential biological activities, such as antibacterial and antifungal properties . Additionally, this compound and its derivatives may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Flavidulol B involves its interaction with various molecular targets and pathways. As a polycyclic aromatic compound, it may exert its effects through the inhibition of oxidative stress and related downstream responses, including inflammatory diseases
Comparison with Similar Compounds
Similar Compounds: Flavidulol B is similar to other tetralins, such as Flavidulol A and Flavidulol C. These compounds share a similar structural framework but differ in their specific functional groups and biological activities .
Uniqueness: this compound is unique due to its specific structure and the presence of terminal double bonds formed through the cleavage of its 10-membered ring
Properties
CAS No. |
117568-33-9 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
7-ethenyl-4-methoxy-7-methyl-6-prop-1-en-2-yl-6,8-dihydro-5H-naphthalen-1-ol |
InChI |
InChI=1S/C17H22O2/c1-6-17(4)10-13-12(9-14(17)11(2)3)16(19-5)8-7-15(13)18/h6-8,14,18H,1-2,9-10H2,3-5H3 |
InChI Key |
PETYPULCQDOVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(C=CC(=C2CC1(C)C=C)O)OC |
Origin of Product |
United States |
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